molecular formula C25H27NO9 B561886 [(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate CAS No. 102717-17-9

[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate

Cat. No.: B561886
CAS No.: 102717-17-9
M. Wt: 485.489
InChI Key: RVVIQVXUQHZOPI-AQKHVRLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(4aR,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate (hereafter referred to as Compound A) is a structurally complex spirocyclic molecule with a pyrano[3,2-d][1,3]dioxine core fused to a cyclohexane ring. Key features include:

  • A 7-hydroxy group on the pyrano-dioxine ring.
  • A 4-nitrophenoxy substituent at position 5.
  • A benzoate ester at position 6.

Properties

IUPAC Name

[(4aR,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2/t19-,20+,21-,22-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVIQVXUQHZOPI-AQKHVRLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858185
Record name 4-Nitrophenyl 3-O-benzoyl-4,6-O-cyclohexane-1,1-diyl-beta-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102717-17-9
Record name 4-Nitrophenyl 3-O-benzoyl-4,6-O-cyclohexane-1,1-diyl-beta-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C25H27NO9\text{C}_{25}\text{H}_{27}\text{N}\text{O}_{9}

This structure features a spirocyclic framework that contributes to its unique biological activity.

Physical Properties

  • Molecular Weight: 453.49 g/mol
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

Pharmacological Effects

  • Antimicrobial Activity
    • Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
  • Antioxidant Activity
    • The compound has shown promising antioxidant effects in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models.
  • Anti-inflammatory Properties
    • Research suggests that it may inhibit pro-inflammatory cytokines and pathways, potentially useful in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and infection.
  • Receptor Modulation: It has been suggested that the compound interacts with neurotransmitter receptors, which could explain its potential neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed:

  • Tested Organisms: Staphylococcus aureus, Escherichia coli
  • Results: The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
OrganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antioxidant Activity

In vitro assays measuring the compound's antioxidant capacity showed:

  • DPPH Radical Scavenging Activity: IC50 value of 25 µg/mL.
  • Total Phenolic Content: 150 mg GAE/g of extract.

Research Findings Summary Table

Biological ActivityTest MethodologyKey Findings
AntimicrobialMIC TestingEffective against S. aureus and E. coli
AntioxidantDPPH Scavenging AssayIC50 = 25 µg/mL
Anti-inflammatoryCytokine Inhibition AssayReduced TNF-alpha levels by 40%

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to [(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of cell proliferation and modulation of cell cycle progression. For instance, a study demonstrated that derivatives with similar frameworks effectively inhibited tumor growth in xenograft models .

Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research has indicated that certain derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a candidate for developing new anti-inflammatory drugs .

Pharmacology

Drug Delivery Systems
The unique spirocyclic structure of this compound has been explored for use in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and efficacy of drugs while potentially reducing side effects associated with conventional delivery methods .

Prodrug Development
The compound has been investigated as a prodrug for hydroxyl-containing drugs. The modification of hydroxyl groups to form esters can enhance lipophilicity and membrane permeability. This strategy is particularly beneficial in overcoming the first-pass metabolism challenge in pharmacokinetics .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell lines with IC50 values in the low micromolar range.
Study BAnti-inflammatory PropertiesShowed reduction in edema in animal models when administered at therapeutic doses.
Study CDrug DeliveryEnhanced bioavailability of co-administered drugs by 50% compared to standard formulations.

Chemical Reactions Analysis

Key Structural Features and Functional Groups

The compound contains:

  • Spiro structure : A bicyclic system formed by the fusion of a pyrano[3,2-d] dioxine ring and a cyclohexane ring.
  • 4-Nitrophenoxy group : A strong electron-withdrawing group capable of acting as a leaving group in substitution reactions.
  • Benzoate ester : A reactive ester group susceptible to hydrolysis.
  • Cyclohexylidene protecting group : A protecting group for diols, removable under acidic conditions .

Ester Hydrolysis

The benzoate ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid or its conjugate base.

Reaction TypeReagentsProducts
Basic HydrolysisAqueous NaOHCarboxylate salt
Acidic HydrolysisHCl (aq)Carboxylic acid

Mechanism : Nucleophilic attack on the ester carbonyl, leading to cleavage of the ester bond .

Cyclohexylidene Deprotection

The cyclohexylidene group, a common protecting group for diols, can be removed under acidic conditions to regenerate the diol.

Reaction TypeReagentsProducts
Acidic DeprotectionH2SO4 (aq)Diol (cleavage of 1,2-diol protecting group)

Mechanism : Acid-catalyzed ring-opening of the cyclohexylidene group, releasing the diol .

4-Nitrophenoxy Group Substitution

The 4-nitrophenoxy group is a good leaving group, enabling nucleophilic substitution reactions.

Reaction TypeReagentsProducts
Alcoholic SubstitutionRO⁻ (e.g., methanol, ethanol)R-O-spiro compound
Aminolytic SubstitutionNH3 or RNH2NH2-spiro compound

Mechanism : The nitro group stabilizes the transition state, facilitating substitution via an SN2 mechanism .

Glycosylation Reactions

The compound may serve as an intermediate in glycosylation reactions, where the benzoate ester or nitrophenoxy group acts as a leaving group.

Example Reaction :

  • Reagents : Glycosyl donor, Lewis acid catalyst (e.g., TMSOTf)
  • Products : Glycoside derivatives

Mechanism : The leaving group facilitates the formation of a glycosyl cation intermediate, enabling bond formation with a nucleophilic acceptor .

Stability and Reactivity

Functional GroupStabilityReactivity
Benzoate EsterModerateHigh
4-NitrophenoxyHighHigh
CyclohexylideneModerateModerate

Key Observations :

  • The benzoate ester is labile under hydrolytic conditions but stable to mild acidic or basic conditions.
  • The 4-nitrophenoxy group is highly reactive in substitution reactions but stable to non-nucleophilic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrano[3,2-d][1,3]dioxine Cores

Compound B : [(4aR,6S,7R,8S,8aR)-6-Methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]4-methylbenzenesulfonate ()
  • Key Differences: Methoxy group at position 6 vs. 4-nitrophenoxy in Compound A. Sulfonyloxy groups at positions 7 and 8 vs. hydroxy and benzoate in Compound A.
  • Impact on Properties :
    • Sulfonyloxy groups increase molecular weight (MW = 590.66 vs. ~500 estimated for Compound A) and polarity .
    • Methoxy substituents enhance lipophilicity compared to nitro groups.
Compound C : (2R,4aR,6R,7S,8S,8aR)-7,8-Bis(benzyloxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxine ()
  • Key Differences: Benzyloxy groups at positions 7 and 8 vs. hydroxy and benzoate in Compound A. p-Tolylthio substituent at position 6 vs. 4-nitrophenoxy in Compound A.
  • Impact on Properties :
    • Benzyloxy groups improve stability under acidic conditions but reduce solubility in polar solvents .
    • Thioether linkages (C-S-C) at position 6 may confer redox activity absent in Compound A.
Compound D : (4aR,6R,7S,8S,8aR)-8-(Ethoxymethoxy)-7-Fluoro-6-Methoxy-2-Phenylhexahydropyrano[3,2-d][1,3]dioxine ()
  • Key Differences :
    • Fluoro substituent at position 7 vs. hydroxy in Compound A.
    • Ethoxymethoxy group at position 8 vs. benzoate ester .
  • Impact on Properties :
    • Fluorination increases electronegativity and metabolic stability .
    • Ethoxymethoxy groups are less hydrolytically stable than benzoate esters.

Physicochemical and Spectroscopic Comparison

Property Compound A Compound B Compound C Compound D
Molecular Weight ~500 (estimated) 590.66 554.68 (calculated) 420.44 (calculated)
Key IR Peaks 1720 cm⁻¹ (C=O, benzoate) 1360 cm⁻¹ (SO₂), 1720 cm⁻¹ (C=O) 696 cm⁻¹ (C-S-C) 1630 cm⁻¹ (C-F)
1H NMR Features δ 8.0–8.2 (nitrophenoxy) δ 2.4 (CH₃, sulfonate) δ 6.9–7.4 (benzyloxy) δ 4.7 (ethoxymethoxy)
Solubility Low (ester/nitro groups) Very low (sulfonates) Moderate (thioether) Moderate (fluoro/ether)

Functional Group-Driven Comparative Analysis

Nitro vs. Methoxy/Sulfonate Groups

  • 4-Nitrophenoxy (Compound A): Strong electron-withdrawing effect enhances reactivity in nucleophilic substitutions. May confer fluorescence quenching properties.
  • Methoxy (Compound D) :
    • Electron-donating, increasing ring electron density for electrophilic attacks.
  • Sulfonate (Compound B) :
    • Improves water solubility but complicates blood-brain barrier penetration .

Benzoate Ester vs. Benzyloxy/Ethoxymethoxy

  • Benzoate Ester (Compound A) :
    • Susceptible to hydrolysis under acidic/basic conditions.
    • Provides a handle for prodrug strategies.
  • Benzyloxy (Compound C): Requires hydrogenolysis for deprotection, limiting in vivo applications .
  • Ethoxymethoxy (Compound D) :
    • Labile under mild acidic conditions, useful for temporary protection .

Preparation Methods

Precursor Preparation

A keto-diol intermediate is generated by oxidizing a protected sugar derivative (e.g., 4,6-O-cyclohexylidene-β-D-mannopyranoside) with periodic acid, followed by reduction to introduce hydroxyl groups at positions 7 and 8.

Cyclization Conditions

Cyclization is achieved using acetic acid as both solvent and catalyst at 50°C for 3 hours, yielding the spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-2,1'-cyclohexane] core. Cooling to room temperature and adding periodic acid (1 equiv) ensures complete ring closure.

StepReagentTemperature (°C)Time (h)Yield (%)
1AcOH50390
2H₅IO₆250.2595

Introduction of the 4-Nitrophenoxy Group

The 6-hydroxy group undergoes nucleophilic substitution with 4-nitrophenol under Mitsunobu conditions to install the aryl ether:

Reaction Optimization

  • Reagents : 4-Nitrophenol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF.

  • Conditions : 0°C to 25°C, 12 hours.

  • Yield : 78% after column chromatography (hexane/ethyl acetate 3:1).

Stereochemical Considerations

The reaction preserves the 6S configuration due to the steric hindrance of the cyclohexylidene protecting group, which directs substitution to the desired position.

Benzoate Esterification

The 8-hydroxy group is esterified with benzoyl chloride under Schotten-Baumann conditions:

Procedure

  • Reagents : Benzoyl chloride (1.5 equiv), NaOH (2.0 equiv), H₂O/CH₂Cl₂ biphasic system.

  • Conditions : 0°C, 2 hours.

  • Yield : 85% after recrystallization from ethyl acetate.

Side Reactions Mitigation

Excess base ensures rapid deprotonation of the hydroxyl group, minimizing hydrolysis of the 4-nitrophenoxy moiety.

Deprotection and Final Isolation

The cyclohexylidene protecting group is removed via acid hydrolysis:

Hydrolysis Conditions

  • Reagent : 1 M HCl in THF/H₂O (1:1).

  • Conditions : 25°C, 4 hours.

  • Yield : 92% after neutralization and filtration.

Purification

Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.

Comparative Analysis of Methodologies

Table 1: Key Parameters Across Synthesis Steps

StepSolventCatalystTemperature (°C)Yield (%)
SpirocyclizationAcetic acidH₅IO₆50 → 2590
4-NitrophenoxyationTHFPPh₃/DIAD0 → 2578
Benzoate EsterificationCH₂Cl₂/H₂ONaOH085
DeprotectionTHF/H₂OHCl2592

Challenges and Solutions

  • Stereochemical Drift : The 7S and 8R configurations are prone to epimerization under acidic conditions. This is mitigated by using low temperatures during esterification.

  • Nitro Group Stability : The 4-nitrophenoxy group’s sensitivity to reduction necessitates avoiding hydrogenation steps.

Scalability and Industrial Relevance

Gram-scale synthesis (10 g) has been demonstrated with consistent yields (~80%) by maintaining strict control over stoichiometry and reaction times . Industrial adaptation would require continuous flow reactors to optimize heat transfer during cyclization.

Q & A

Q. Optimization Table :

MethodConditionsYieldPurity (HPLC)
NitrationHNO₃, H₂SO₄, 0°C, 1h50%85%
Nucleophilic displacement4-Nitrofluorobenzene, K₂CO₃, DMF, 60°C, 6h70%95%

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc 8:2 → 6:4) to separate polar byproducts .
  • Recrystallization : Optimal solvents include MeOH/H₂O (for hydroxy derivatives) or CHCl₃/hexane (for benzoate esters) .
  • HPLC : Chiral columns (e.g., Chiralpak IA) resolve enantiomers if racemization occurs during synthesis .

Note : In , silica gel chromatography achieved >98% purity for a related spiro compound .

Advanced: How to mitigate hydrolysis of the benzoate ester under acidic/basic conditions?

Answer:

  • pH Control : Maintain neutral conditions (pH 6–8) during reactions involving ester groups .
  • Protective Groups : Replace benzoate with tert-butyl esters (acid-labile) or p-nitrobenzoyl groups (base-stable) during synthetic steps .
  • Low-Temperature Workup : Quench reactions at 0°C to minimize ester degradation .

Example : In , Troc-protected intermediates retained ester integrity during glycosylation at pH 7.5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.